4-Fluoro-4'-methylbenzophenone
CAS No.: 530-46-1
Cat. No.: VC2345594
Molecular Formula: C14H11FO
Molecular Weight: 214.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 530-46-1 |
|---|---|
| Molecular Formula | C14H11FO |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | (4-fluorophenyl)-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 |
| Standard InChI Key | SLMBDAUYJQQTRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Composition
4-Fluoro-4'-methylbenzophenone (CAS 530-46-1) is a benzophenone derivative with the molecular formula C₁₄H₁₁FO. Its structure consists of two phenyl rings connected by a carbonyl group, with a fluorine atom substituted at the para position of one phenyl ring and a methyl group at the para position of the other phenyl ring. This specific arrangement of functional groups contributes to its chemical properties and reactivity patterns.
The presence of the fluorine atom significantly influences the compound's properties, enhancing its lipophilicity and stability compared to unsubstituted benzophenone. Fluorine, known for its high electronegativity, alters the electron distribution within the molecule, affecting its reactivity and photophysical properties.
Structural Identifiers and Nomenclature
The compound is formally identified through various systematic and common naming conventions:
| Identifier Type | Value |
|---|---|
| IUPAC Name | (4-fluorophenyl)-(4-methylphenyl)methanone |
| Common Names | (4-Fluorophenyl)(p-tolyl)methanone |
| CAS Number | 530-46-1 |
| InChI | InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 |
| InChIKey | SLMBDAUYJQQTRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Physical Properties
4-Fluoro-4'-methylbenzophenone appears as an off-white crystalline solid at room temperature. Its physical properties are particularly relevant for purification processes and applications in synthetic chemistry.
Physical Constants
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 214.235 | g/mol |
| Density | 1.1±0.1 | g/cm³ |
| Boiling Point | 334.8±25.0 | °C at 760 mmHg |
| Flash Point | 147.9±13.4 | °C |
| Melting Point | 110-111 | °C |
| Appearance | Off-white crystal | - |
The relatively high boiling and flash points of this compound indicate strong intermolecular forces, likely due to the polarizing effect of the fluorine substituent and the carbonyl group, which together create significant dipole moments within the molecule.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the structure and purity of 4-fluoro-4'-methylbenzophenone. Multiple spectroscopic techniques have been employed to characterize this compound comprehensively.
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups in the molecule. The carbonyl stretching vibration typically appears as a strong peak around 1648 cm⁻¹, which is characteristic of the benzophenone structure. Additional bands at approximately 1600 cm⁻¹ and 1584 cm⁻¹ are indicative of aromatic C=C stretching vibrations.
Mass Spectrometry
Mass spectrometric analysis of 4-fluoro-4'-methylbenzophenone typically shows a molecular ion peak at m/z 214, corresponding to its molecular weight. Fragment patterns often include peaks representing the loss of the fluorine atom and cleavage pathways characteristic of benzophenone derivatives.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-fluoro-4'-methylbenzophenone, with Friedel-Crafts acylation being the most common method.
Friedel-Crafts Acylation
This traditional approach involves the reaction of 4-fluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds as follows:
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Activation of the acyl chloride by AlCl₃
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Electrophilic attack on the toluene ring
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Formation of the ketone bond
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Workup to neutralize the catalyst and isolate the product
The reaction generally provides moderate to good yields, typically around 40-50% after purification by recrystallization.
Chemical Reactivity
The reactivity of 4-fluoro-4'-methylbenzophenone is primarily governed by the carbonyl group and the electronic effects of the fluorine and methyl substituents.
Applications
4-Fluoro-4'-methylbenzophenone finds applications in several fields due to its unique structure and properties.
Pharmaceutical Applications
The compound serves as an important pharmaceutical intermediate in the synthesis of various biologically active compounds. The presence of both fluorine and methyl groups in specific positions makes it a valuable building block for medicinal chemistry.
Materials Science
In materials science, benzophenone derivatives including 4-fluoro-4'-methylbenzophenone are utilized as:
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Photoinitiators for polymerization reactions
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UV absorbers and stabilizers in polymers
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Components in photosensitive materials and coatings
Research Applications
In research contexts, the compound has been used as a model system for studying:
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Photophysical processes including phosphorescence and energy transfer
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Effects of substituents on ketone photochemistry
Comparison with Related Compounds
Understanding the properties of 4-fluoro-4'-methylbenzophenone in relation to similar compounds provides valuable context for its applications and reactivity.
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylbenzophenone | Contains only a methyl group | Used as a fragrance and UV filter |
| 4-Fluorobenzophenone | Contains only a fluorine atom | Notable for its use as a photoinitiator |
| Benzophenone | Lacks fluorine and methyl groups | Commonly used as a UV filter but less reactive |
| 4-Chloro-4'-methylbenzophenone | Contains chlorine instead of fluorine | Exhibits different reactivity patterns than fluorine analog |
The substitution pattern significantly impacts the photophysical properties of these compounds. For instance, when compared to the unsubstituted benzophenone, 4-fluoro-4'-methylbenzophenone typically shows shifts in absorption and emission spectra due to the electronic effects of the substituents.
Research Findings
Several academic institutions have conducted research on 4-fluoro-4'-methylbenzophenone, yielding important insights into its behavior and applications.
Oregon State University researchers have studied the phosphorescence of 4-fluoro-4'-methylbenzophenone, comparing its behavior in a rigid glass at low temperature and in polymethylmethacrylate. This research provides valuable information about the excited state dynamics of the molecule.
Additional research has focused on the photoreduction of benzophenone derivatives, which involves the conversion of the ketone to the corresponding pinacol under UV irradiation. The photoreduction quantum efficiency has been determined for related compounds, providing a framework for understanding the photochemical behavior of 4-fluoro-4'-methylbenzophenone.
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